(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom and four carbon atoms. The presence of an ethynyl group and a hydroxymethyl group in its structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as a protected sugar derivative.
Introduction of Ethynyl Group: The ethynyl group can be introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halogenated sugar derivative.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as tosyl chloride (TsCl) for converting the hydroxyl group into a better leaving group.
Major Products Formed
Oxidation: Formation of (2R,3S,5R)-5-ethynyl-2-formyl-oxolan-3-ol or (2R,3S,5R)-5-ethynyl-2-carboxy-oxolan-3-ol.
Reduction: Formation of (2R,3S,5R)-5-ethenyl-2-(hydroxymethyl)oxolan-3-ol or (2R,3S,5R)-5-ethyl-2-(hydroxymethyl)oxolan-3-ol.
Substitution: Formation of various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in nucleic acid metabolism, such as polymerases and nucleases.
Pathways Involved: The compound can be incorporated into nucleic acids, leading to the inhibition of DNA and RNA synthesis, which is crucial for its antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-3-ol
Uniqueness
(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol is unique due to the presence of both an ethynyl group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
958637-48-4 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C7H10O3/c1-2-5-3-6(9)7(4-8)10-5/h1,5-9H,3-4H2/t5-,6-,7+/m0/s1 |
InChI Key |
UEUAGEBCJFIFCU-LYFYHCNISA-N |
Isomeric SMILES |
C#C[C@H]1C[C@@H]([C@H](O1)CO)O |
Canonical SMILES |
C#CC1CC(C(O1)CO)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.